molecular formula C14H4Cl4O4 B1655514 Naphthalene-1,4,5,8-tetracarbonyl tetrachloride CAS No. 37686-24-1

Naphthalene-1,4,5,8-tetracarbonyl tetrachloride

Cat. No.: B1655514
CAS No.: 37686-24-1
M. Wt: 378 g/mol
InChI Key: AKIDPNOWIHDLBQ-UHFFFAOYSA-N
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Description

Naphthalene-1,4,5,8-tetracarbonyl tetrachloride is an organic compound with the formula C14H4Cl4O4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four carbonyl chloride groups attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,4,5,8-tetracarbonyl tetrachloride can be synthesized through the chlorination of naphthalene-1,4,5,8-tetracarboxylic acid or its dianhydride. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of naphthalene-1,4,5,8-tetracarbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product. The use of automated systems and continuous production methods helps in maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,4,5,8-tetracarbonyl tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Phosphorus Pentachloride (PCl5): Another chlorinating agent.

    Amines, Alcohols, and Thiols: Used in substitution reactions.

    Water: Used in hydrolysis reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Naphthalene-1,4,5,8-tetracarboxylic acid: Formed through hydrolysis.

    Naphthalene-1,4,5,8-tetrahydroxy compounds: Formed through reduction.

Mechanism of Action

The mechanism of action of naphthalene-1,4,5,8-tetracarbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride groups are highly reactive and can undergo nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The compound’s ability to form stable intermediates and products makes it valuable in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-1,4,5,8-tetracarbonyl tetrachloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable compound in organic synthesis and material science .

Properties

CAS No.

37686-24-1

Molecular Formula

C14H4Cl4O4

Molecular Weight

378 g/mol

IUPAC Name

naphthalene-1,4,5,8-tetracarbonyl chloride

InChI

InChI=1S/C14H4Cl4O4/c15-11(19)5-1-2-6(12(16)20)10-8(14(18)22)4-3-7(9(5)10)13(17)21/h1-4H

InChI Key

AKIDPNOWIHDLBQ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=CC=C(C2=C1C(=O)Cl)C(=O)Cl)C(=O)Cl)C(=O)Cl

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1C(=O)Cl)C(=O)Cl)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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